molecular formula C23H26N2O2S B2807138 3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE CAS No. 899356-09-3

3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2807138
CAS No.: 899356-09-3
M. Wt: 394.53
InChI Key: MOFFLIFRXGNLNY-UHFFFAOYSA-N
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Description

3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE is a complex organic compound with the molecular formula C23H26N2O2S and a molecular weight of 394.53. This compound features a quinoline core substituted with a piperidine ring, an ethylphenyl group, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and concentration of reagents.

Chemical Reactions Analysis

3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds to 3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE include other quinoline derivatives and piperidine-containing molecules. These compounds may share similar chemical properties and reactivity but can differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological and chemical properties.

Some similar compounds include:

  • 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

These compounds can be compared based on their molecular structure, reactivity, and applications to highlight the unique features of this compound.

Biological Activity

3-(4-Ethylbenzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by various research findings and case studies.

The compound's molecular formula is C21H29N5O2SC_{21}H_{29}N_{5}O_{2}S, with a molecular weight of 415.6 g/mol. The IUPAC name is 3-[4-(4-ethylphenyl)sulfonylpiperidin-1-yl]-6-methylquinoline. Its structure includes a quinoline core substituted with piperidine and piperazine moieties, which are known for their interactions with various biological targets.

PropertyValue
Molecular FormulaC21H29N5O2S
Molecular Weight415.6 g/mol
IUPAC Name3-[4-(4-ethylphenyl)sulfonylpiperidin-1-yl]-6-methylquinoline
Canonical SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Quinoline Core : The quinoline structure can be synthesized through methods such as the Skraup synthesis.
  • Piperidine Introduction : The piperidine unit is introduced via nucleophilic substitution.
  • Sulfonylation : The ethylbenzenesulfonyl group is added through sulfonylation reactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The presence of piperidine and piperazine moieties enhances its affinity for these receptors, potentially modulating their activity and influencing various signaling cascades.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antipsychotic Properties

Studies have shown that derivatives of quinoline compounds can possess antipsychotic effects. For instance, compounds similar in structure to this compound have been tested for their ability to alleviate symptoms in models of schizophrenia by acting on dopamine receptors.

Anticancer Activity

Preliminary research suggests that this compound may have anticancer properties, potentially through the inhibition of specific kinases involved in tumor growth and proliferation. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in oncology.

Neuroprotective Effects

The neuroprotective effects of this compound have also been explored, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may provide protective benefits against neuronal damage caused by oxidative stress .

Case Studies

  • Case Study on Antipsychotic Effects : A study published in the Journal of Medicinal Chemistry evaluated the antipsychotic potential of similar quinoline derivatives, showing significant improvements in behavioral tests in rodent models .
  • Anticancer Research : Another investigation assessed the cytotoxicity of this class of compounds against breast cancer cells, revealing IC50 values indicating effective inhibition at low concentrations .
  • Neuroprotection : Research highlighted the neuroprotective role of related compounds in preventing neuronal apoptosis in models of Alzheimer's disease, suggesting that the mechanism involves modulation of amyloid-beta levels .

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-3-18-8-10-19(11-9-18)28(26,27)22-16-24-21-12-7-17(2)15-20(21)23(22)25-13-5-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFFLIFRXGNLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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